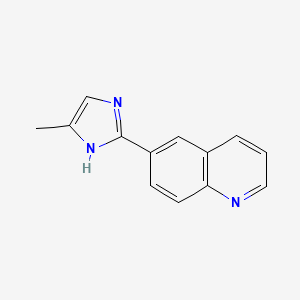

6-(5-Methyl-2-imidazolyl)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H11N3 |

|---|---|

Molecular Weight |

209.25 g/mol |

IUPAC Name |

6-(5-methyl-1H-imidazol-2-yl)quinoline |

InChI |

InChI=1S/C13H11N3/c1-9-8-15-13(16-9)11-4-5-12-10(7-11)3-2-6-14-12/h2-8H,1H3,(H,15,16) |

InChI Key |

YUBQHUGZQOULLH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N1)C2=CC3=C(C=C2)N=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 6 5 Methyl 2 Imidazolyl Quinoline and Its Derivatives

Direct Synthesis Strategies of the Parent Compound

The construction of the 6-(5-Methyl-2-imidazolyl)quinoline core can be achieved through various synthetic routes, primarily categorized into multi-step reaction sequences and condensation/cyclization approaches.

Multi-step Reaction Sequences

Multi-step syntheses often involve the sequential construction of the quinoline (B57606) and imidazole (B134444) rings or the coupling of pre-functionalized precursors. A common strategy begins with the synthesis of a substituted quinoline, which is then elaborated to form the imidazole ring. For instance, the synthesis of 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline was accomplished through a multi-step process. researchgate.netmdpi.com This involved the initial cyclization of 2-bromo-4-methylaniline (B145976) with crotonaldehyde (B89634) to form 8-bromo-2,6-dimethylquinoline. mdpi.com The methyl group at the 2-position of the quinoline was then oxidized to an aldehyde, which subsequently underwent condensation with N1-methylbenzene-1,2-diamine to construct the benzimidazole (B57391) ring. researchgate.net While this example illustrates the formation of a benzimidazole derivative, a similar sequence employing a diamine suitable for forming a 5-methylimidazole ring would yield the target compound.

Another approach involves the synthesis of a quinoline derivative bearing a group that can be converted into the imidazole moiety. For example, the Doebner-Miller reaction can be used to synthesize quinolines. nih.gov The synthesis of 2-methyl-6-nitroquinoline (B57331) has been reported using this method, which involves the reaction of 4-nitroaniline (B120555) with crotonaldehyde. nih.gov The nitro group could then potentially be reduced to an amine, which could serve as a handle for the subsequent construction of the imidazole ring.

Condensation and Cyclization Approaches

Condensation and cyclization reactions offer a more direct route to quinolinyl-imidazoles. These methods often involve the reaction of a quinoline derivative containing a suitable functional group with a reagent that provides the necessary atoms for the imidazole ring. For instance, imidazo[1,5-a]quinolines have been synthesized via an iodine-mediated decarboxylative cyclization of α-amino acids with 2-methyl quinolines. nih.govrsc.org While this leads to a fused ring system, variations of this approach could potentially be adapted for the synthesis of 2-substituted quinolines.

A prominent method for the synthesis of 2-(1H-benzo[d]imidazol-2-yl)quinolines involves the condensation of quinaldines (2-methylquinolines) with benzene-1,2-diamine in the presence of a mild oxidant like elemental sulfur or iodine in DMSO. mdpi.com To obtain the target compound, 6-methylquinaldine would be reacted with a suitable 1,2-diaminopropane (B80664) derivative to form the 5-methylimidazole ring. The reaction of a quinoline-2-carbaldehyde with a 1,2-diamine in the presence of an oxidant is another viable condensation approach. mdpi.comresearchgate.net

The Doebner-Miller synthesis, a classic method for preparing quinolines, involves the reaction of an aniline (B41778) with an α,β-unsaturated aldehyde or ketone. nih.gov For the synthesis of 6-methyl-substituted quinolines, m-toluidine (B57737) can be used as the starting aniline, which typically yields a mixture of 5-methyl and 7-methylquinolines. brieflands.com A variation of this reaction, the Skraup synthesis, employs glycerol (B35011) and an oxidizing agent. nih.gov

Derivatization and Functionalization Strategies

Once the this compound core is synthesized, further modifications can be introduced to modulate its properties. Common strategies include cross-coupling reactions, nucleophilic aromatic substitutions, and C-H activation.

Suzuki Cross-Coupling Reactions for Peripheral Modifications

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is widely used to functionalize heterocyclic compounds. nih.govlibretexts.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate. libretexts.org

In the context of quinolinyl-imidazoles, the Suzuki reaction can be used to introduce various substituents onto the quinoline or imidazole rings, provided a suitable halogenated precursor is available. For example, the successful synthesis of 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline was achieved by a Suzuki coupling between 8-bromo-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline and 2-methoxyphenylboronic acid. researchgate.netmdpi.com This demonstrates that a bromine atom on the quinoline ring is reactive towards Suzuki coupling, allowing for the introduction of aryl groups. mdpi.com The reaction was catalyzed by Pd(dppf)Cl2 and utilized K3PO4 as the base. mdpi.com This methodology is tolerant of various functional groups and can be used to synthesize a wide range of derivatives. nih.gov

Table 1: Suzuki Cross-Coupling Reaction for the Synthesis of a Quinolinyl-Benzimidazole Derivative

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| 8-bromo-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline | 2-methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline |

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SNAAr) is another important method for functionalizing quinoline rings, particularly at the 2- and 4-positions, which are activated by the nitrogen atom. quimicaorganica.orgresearchgate.net Halogenated quinolines are common substrates for these reactions. quimicaorganica.org For instance, 2-chloroquinoline-3-carbaldehydes can undergo nucleophilic substitution with piperidine, a reaction that can be catalyzed by cetyltrimethylammonium bromide (CTAB) in polyethylene (B3416737) glycol-400 (PEG-400). researchgate.netthaiscience.info This approach has been shown to be efficient, providing high yields in shorter reaction times compared to other methods. thaiscience.info

The perfluorophenyl group, due to its strong electron-withdrawing nature, can also facilitate nucleophilic aromatic substitution on quinoline-based polymers. mdpi.com This allows for the modification of these materials with various nucleophiles. mdpi.com

C-H Activation and Heteroannulation Approaches

In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles, including quinolines. nih.govrsc.orgnih.govrsc.org This approach avoids the need for pre-functionalized starting materials, making it a more efficient synthetic route. nih.gov Various transition metals, such as rhodium, palladium, and copper, have been employed to catalyze the regioselective functionalization of quinolines at different positions. nih.gov

For example, rhodium(III)-catalyzed C-H activation has been used to synthesize benzimidazo[1,2-a]quinolines from imidamides and anthranils. acs.org This method proceeds via a C-H activation/annulation cascade and is characterized by its use of readily available starting materials and good to high yields. acs.org While this specific example leads to a fused system, the principles of C-H activation can be applied to the direct coupling of quinolines with imidazole-containing partners. The functionalization of quinoline N-oxides via palladium-catalyzed C-H activation has also been demonstrated, allowing for the introduction of various aryl and heteroaryl groups. nih.gov

Decarboxylative Cyclization Methods

A notable metal-free approach for the synthesis of related imidazo[1,5-a]quinolines involves an iodine-mediated decarboxylative cyclization. nih.govrsc.org This method utilizes readily available α-amino acids and 2-methyl quinolines to produce a variety of imidazo[1,5-a]quinolines in moderate to good yields. nih.gov The reaction proceeds under metal-free conditions, which is advantageous for pharmaceutical synthesis as it avoids metal contamination in the final products. nih.gov

The proposed mechanism begins with the iodination of 2-methylquinoline (B7769805) to form 2-(iodomethyl)quinoline, which is then oxidized to quinoline-2-carbaldehyde. nih.gov This aldehyde reacts with an amino acid to form an imine, which undergoes N-iodination. Subsequent decarboxylation at an elevated temperature, followed by cyclization through an intramolecular nucleophilic attack, yields the final imidazo[1,5-a]quinoline (B8571028) product. nih.gov

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. For quinoline-imidazole derivatives, green chemistry approaches focus on reducing reaction times, energy consumption, and the use of hazardous materials. nih.gov

Microwave-Assisted Protocols

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient construction of quinoline-based heterocyclic compounds. nih.govresearchgate.netresearchgate.net This technique often leads to significantly shorter reaction times and higher yields compared to conventional heating methods. researchgate.netnih.gov For instance, a one-pot, three-component domino reaction of aldehydes, enaminones, and malononitrile (B47326) under microwave irradiation has been successfully employed to synthesize fused heterocyclic systems containing a quinoline core. nih.gov This method is noted for its operational simplicity and minimal environmental impact. nih.gov Another study demonstrated that solvent-free microwave thermolysis is a convenient and high-yielding protocol for preparing quinoline-based imidazole derivatives. researchgate.netresearchgate.net

| Compound | Method | Time (min) | Yield (%) |

| 2-amino-4-(furan-2-yl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate | Microwave | >5 | 92 |

| Ethyl 2-amino-4-(furan-2-yl)-5-oxo-pyrano[3,2-c]quinoline-3-carboxylate | Microwave | 4 | 94 |

| This table showcases the efficiency of microwave-assisted synthesis for related quinoline derivatives. nih.gov |

Catalyst-Free and Metal-Free Methodologies

The development of catalyst-free and metal-free synthetic routes is a key goal in green chemistry to avoid metal contamination and reduce waste. nih.gov An iodine-mediated decarboxylative cyclization, as previously mentioned, is a prime example of a metal-free method for synthesizing imidazo[1,5-a]quinolines. nih.govrsc.org This approach offers a more environmentally friendly alternative to traditional metal-catalyzed cross-coupling reactions. nih.gov Additionally, a pseudo three-component reaction using molecular iodine as a catalyst has been developed for the synthesis of quinoline-2,4-dicarboxylate derivatives, highlighting a move away from heavy metal catalysts. nih.gov

Ultrasound Irradiation Techniques

Ultrasound-assisted synthesis has proven to be an effective green method for producing hybrid quinoline-imidazole derivatives. nih.govrsc.orgresearchgate.net This technique offers several advantages, including remarkable acceleration of reaction rates, substantially reduced reaction times (from hours to minutes), lower energy consumption, and slightly increased yields. nih.gov The application of ultrasound has been shown to be beneficial for both the N-alkylation of the imidazole ring and subsequent cycloaddition reactions. nih.govresearchgate.net The milder reaction conditions under ultrasound irradiation also help to minimize or suppress side reactions. nih.gov For example, the synthesis of 6-substituted 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinoline derivatives has been successfully achieved using ultrasound irradiation in the presence of p-toluenesulfonic acid. arabjchem.org

Precursor Compound Synthesis and Intermediate Reactions

The synthesis of this compound relies on the preparation of key precursor molecules and the execution of specific intermediate reactions. A common strategy involves the synthesis of a substituted quinoline moiety and a substituted imidazole moiety, which are then coupled.

For instance, the synthesis of 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline was achieved in a multi-step process. mdpi.comresearchgate.net The process began with the cyclization of 2-bromo-4-methylaniline with crotonaldehyde to form 8-bromo-2,6-dimethylquinoline. mdpi.com This was followed by oxidation to 8-bromo-6-methylquinoline-2-carbaldehyde, which was then reacted with N1-methylbenzene-1,2-diamine to form the benzimidazole ring. mdpi.com The final step involved a Suzuki reaction to introduce the 2-methoxyphenyl group. mdpi.comresearchgate.net

The synthesis of the imidazole ring itself can be achieved through various methods. One approach involves the reaction of an appropriate diamine with a nitrile to form an imidazoline, which is then oxidized to the imidazole. bgu.ac.il Another common method is the reaction of an aldehyde with a 1,2-diamine. mdpi.com

The Doebner-Miller reaction is a well-established method for synthesizing quinolines, involving the reaction of an α,β-unsaturated aldehyde with an aromatic amine. nih.gov For example, 2-methyl-6-nitroquinoline can be synthesized from 4-nitroaniline and crotonaldehyde. nih.gov

| Precursor/Intermediate | Synthetic Method |

| Imidazo[1,5-a]quinolines | Iodine-mediated decarboxylative cyclization |

| Quinoline-based imidazole derivatives | Solvent-free microwave thermolysis |

| Hybrid quinoline-imidazole derivatives | Ultrasound-assisted N-alkylation and cycloaddition |

| 8-bromo-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline | Multi-step synthesis involving cyclization, oxidation, and Suzuki reaction |

| 2-methyl-6-nitroquinoline | Doebner-Miller reaction |

| This table summarizes various synthetic approaches for precursors and related heterocyclic systems. |

Coordination Chemistry Research of 6 5 Methyl 2 Imidazolyl Quinoline

Ligand Design Principles and Chelation Properties

The design of 6-(5-Methyl-2-imidazolyl)quinoline as a ligand is predicated on fundamental principles of coordination chemistry. It functions as a bidentate N,N'-donor ligand, utilizing the nitrogen atom from the quinoline (B57606) ring and one of the nitrogen atoms from the imidazole (B134444) ring to chelate a metal center. This chelation typically results in the formation of a stable five-membered ring, a common feature in coordination complexes that enhances their thermodynamic stability (the chelate effect). rsc.org

Metal Complex Formation and Characterization

The nitrogen donor atoms in this compound allow it to coordinate with a wide range of transition metal ions.

The synthesis of metal complexes with ligands analogous to this compound is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. rasayanjournal.co.in A general synthetic procedure involves dissolving the ligand in a solvent like ethanol (B145695) or methanol (B129727) and adding a solution of the metal chloride or nitrate (B79036) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, Zn(NO₃)₂·6H₂O, or PdCl₂) in the same solvent. rasayanjournal.co.inacs.org The reaction mixture is often stirred and refluxed for several hours to ensure complete complex formation. acs.org The resulting metal complex, if insoluble, can then be isolated by filtration, washed with cold solvent to remove unreacted starting materials, and dried. rasayanjournal.co.inacs.org The stoichiometry between the metal and ligand (e.g., 1:1 or 1:2) can be controlled by the molar ratios of the reactants used. acs.orgsysrevpharm.org

Molar conductivity measurements in solvents like DMSO or DMF are commonly used to determine the electrolytic nature of the synthesized complexes. Low conductivity values typically indicate non-electrolytic complexes, where the anions (e.g., chloride) are directly coordinated to the metal center rather than existing as counter-ions in the crystal lattice. rasayanjournal.co.inacs.org

Table 1: General Synthesis of Metal Complexes with N,N'-Donor Ligands

| Metal Ion | Typical Metal Salt | Metal:Ligand Ratio | General Conditions |

|---|---|---|---|

| Co(II) | CoCl₂·6H₂O | 1:2 | Ethanolic solution, reflux |

| Ni(II) | NiCl₂·6H₂O | 1:2 | Ethanolic solution, reflux |

| Cu(II) | CuCl₂·2H₂O | 1:1 or 1:2 | Ethanolic solution, reflux acs.org |

| Zn(II) | Zn(NO₃)₂·6H₂O | 1:2 | Methanolic solution, stir |

Spectroscopic techniques are crucial for confirming the coordination of the ligand to the metal ion.

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, a characteristic band corresponding to the C=N stretching vibration of the imidazole and/or quinoline ring is observed. nih.gov Upon complexation, the electron density in the heterocyclic rings is altered, typically causing a shift in the position of this C=N band to either a lower or higher wavenumber. nih.govrasayanjournal.co.in The appearance of new, low-frequency bands in the spectra of the complexes, which are absent in the free ligand, can be assigned to the formation of metal-nitrogen (M-N) bonds. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes provide information about the coordination environment of the metal ion. The spectra of the complexes typically show intense bands in the UV region, which are attributed to π→π* and n→π* intraligand transitions. acs.org In the case of d-block metal ions like Co(II), Ni(II), and Cu(II), weaker absorption bands may appear in the visible region. These bands are due to d-d electronic transitions, and their position and intensity are indicative of the geometry of the complex. nih.gov For instance, five-coordinated copper(II) complexes often exhibit a broad absorption band in the 630–940 nm range. nih.gov Ligand-to-metal charge transfer (LMCT) bands may also be observed. nih.gov

¹H-NMR Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Pd(II)), ¹H-NMR spectroscopy is a powerful tool. The chemical shifts of the protons on the quinoline and imidazole rings are expected to change upon coordination to the metal ion. The disappearance of the N-H proton signal from the imidazole ring upon deprotonation and coordination is a clear indicator of complex formation. mdpi.com

Table 2: Expected Spectroscopic Changes Upon Complexation

| Technique | Observation | Interpretation |

|---|---|---|

| IR | Shift in C=N stretching frequency nih.gov | Coordination of ring nitrogen to metal |

| IR | Appearance of new low-frequency bands | Formation of M-N bonds mdpi.com |

| UV-Vis | Appearance of bands in the visible region | d-d transitions (for Co, Ni, Cu) nih.gov |

| UV-Vis | Shifts in intraligand transition bands | Perturbation of ligand electronic system |

| ¹H-NMR | Shift in aromatic proton signals | Change in electronic environment |

The geometry of the metal complexes formed with this compound can be inferred from spectroscopic data, magnetic susceptibility measurements, and, most definitively, single-crystal X-ray diffraction. For a 1:2 metal-to-ligand complex with a bidentate ligand like [M(L)₂Cl₂], a six-coordinate, distorted octahedral geometry is commonly proposed. rasayanjournal.co.in In such a structure, the two bidentate ligands occupy four coordination sites, and the remaining two sites are filled by anions (like Cl⁻) or solvent molecules (like H₂O). rasayanjournal.co.inacs.org

For some metal ions, such as copper(II), five-coordinate geometries like square pyramidal or trigonal bipyramidal are also common. nih.gov The specific geometry adopted depends on factors such as the steric hindrance of the ligand, the nature of the metal ion, and the counter-anions present. nih.gov The τ₅ parameter, which is calculated from the two largest ligand-metal-ligand bond angles, is often used to distinguish between square pyramidal (τ₅ ≈ 0) and trigonal bipyramidal (τ₅ ≈ 1) geometries. nih.gov

Applications in Sensing and Recognition

Quinoline-based fluorescent chemosensors are of significant interest for the detection of metal ions due to their potential for high sensitivity and selectivity. acs.org The combination of a quinoline ring with another N-heterocycle, such as an imidazole, creates a robust platform for developing such sensors. acs.org

Ligands containing quinoline and imidazole moieties are excellent candidates for the selective detection of metal ions, particularly d¹⁰ ions like Zn²⁺ and Cd²⁺, which are known to enhance fluorescence upon complexation. nih.gov The sensing mechanism often relies on the inhibition of photoinduced electron transfer (PET). In the free ligand, a PET process can occur, which quenches the fluorescence. Upon binding to a metal ion like Zn²⁺, this PET process is inhibited, leading to a significant enhancement in fluorescence intensity ("turn-on" sensing).

The detection process can be monitored through fluorimetric titration, where the addition of the target metal ion to a solution of the ligand causes a measurable change in the emission spectrum. nih.gov The selectivity of the sensor can be established by testing its response to a wide range of different metal ions. Quinoline-based sensors have shown selectivity for various ions, including Fe³⁺, Cu²⁺, and Hg²⁺, often accompanied by a colorimetric change or a bathochromic/hyperchromic shift in the UV-Vis absorption spectrum. acs.orgnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Cobalt(II) chloride hexahydrate |

| Nickel(II) chloride hexahydrate |

| Copper(II) chloride dihydrate |

| Zinc(II) nitrate hexahydrate |

Chemo-sensing Mechanisms

The chemo-sensing capabilities of quinoline-imidazole derivatives are a significant area of research, with a focus on their potential as fluorescent and colorimetric sensors for various ions. While specific research on the chemo-sensing mechanisms of this compound is not extensively available in a consolidated format, the principles of ion detection can be understood by examining closely related quinoline-benzimidazole structures. These compounds often employ mechanisms such as photo-induced electron transfer (PET), chelation-enhanced fluorescence (CHEF), and excited-state intramolecular proton transfer (ESIPT) to signal the presence of specific analytes.

A notable example that illustrates these mechanisms is a fluorescent chemosensor based on an 8-aminoquinoline (B160924) bearing a benzimidazole (B57391) moiety. nih.govtu-clausthal.dersc.orgscispace.com This compound demonstrates high selectivity and sensitivity for zinc ions (Zn²⁺) through a "turn-on" fluorescence response. nih.govtu-clausthal.dersc.orgscispace.com In its unbound state, the sensor exhibits minimal fluorescence, which is attributed to a photo-induced electron transfer process occurring from the benzimidazole nitrogen atoms to the quinoline moiety. nih.govtu-clausthal.de

Upon the introduction of Zn²⁺, the ion coordinates with the nitrogen atoms of both the quinoline and benzimidazole rings. This binding event inhibits the PET process, leading to a significant enhancement of fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF). nih.govtu-clausthal.de This "turn-on" response allows for the sensitive detection of Zn²⁺. The interaction also inhibits the prototropic tautomerization that the free ligand undergoes. nih.govtu-clausthal.dersc.orgscispace.com

The selectivity of these types of sensors is a crucial aspect of their function. The aforementioned 8-aminoquinoline-benzimidazole sensor shows a remarkable ability to distinguish Zn²⁺ from other metal ions, including those from the same group like Cd²⁺ and Hg²⁺. nih.govtu-clausthal.de This high selectivity is vital for practical applications, such as environmental monitoring and biological imaging.

The binding stoichiometry between the sensor and the analyte is another important characteristic. For the 8-aminoquinoline-benzimidazole sensor and Zn²⁺, a 1:1 complexation ratio has been confirmed through methods like Job's plot analysis. nih.govtu-clausthal.descispace.com This indicates that one molecule of the sensor binds to one ion of Zn²⁺.

The effectiveness of such chemosensors is also determined by their detection limit. For the 8-aminoquinoline-benzimidazole derivative, the limit of detection for Zn²⁺ was found to be 0.176 µM, which is well below the standard set by the World Health Organization for drinking water. nih.gov

The general principles observed in this and other quinoline-based sensors, such as the inhibition of PET and the resulting CHEF effect upon metal ion binding, are fundamental to their chemo-sensing mechanisms. nih.govrsc.orgresearchgate.netrsc.orgrsc.org These mechanisms often result in observable changes in the UV-Vis absorption and fluorescence emission spectra, providing both colorimetric and fluorometric detection capabilities. rsc.orgmdpi.com

Interactive Data Table: Chemo-sensing Properties of a Representative Quinoline-Benzimidazole Sensor for Zn²⁺

| Parameter | Value | Reference |

| Analyte | Zn²⁺ | nih.govtu-clausthal.de |

| Sensing Mechanism | Inhibition of PET, CHEF | nih.govtu-clausthal.de |

| Response Type | "Turn-on" fluorescence | nih.govtu-clausthal.dersc.orgscispace.com |

| Selectivity | High for Zn²⁺ over other metal ions (e.g., Cd²⁺, Hg²⁺) | nih.govtu-clausthal.de |

| Complexation Ratio (Sensor:Zn²⁺) | 1:1 | nih.govtu-clausthal.descispace.com |

| Limit of Detection (LOD) | 0.176 µM | nih.gov |

| Excitation Wavelength (λex) | 291 nm | nih.govtu-clausthal.de |

| Emission Wavelength (λem) | 510 nm | nih.govtu-clausthal.de |

Theoretical and Computational Studies

Molecular Docking and Molecular Dynamics Simulations

Protein-Ligand Binding Interaction Analysis

Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For quinoline-imidazole derivatives, docking studies have been instrumental in identifying potential biological targets and understanding binding affinities. While specific docking studies for 6-(5-Methyl-2-imidazolyl)quinoline are not extensively detailed in the public domain, analysis of closely related quinoline-imidazole hybrids provides significant insights into their binding behaviors.

For instance, a series of novel quinoline-imidazole compounds were designed and evaluated for their antitumor activity, with docking studies performed against phosphoinositide 3-kinase alpha (PI3Kα) and mammalian target of rapamycin (B549165) (mTOR). nih.gov The results indicated that these compounds fit well into the active sites of these proteins, suggesting a potential mechanism for their observed cytotoxic effects. nih.gov Another study docked a related compound, 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, against the COVID-19 main protease (Mpro, PDB ID: 6Y84), revealing strong binding potential. nih.gov Similarly, various imidazole (B134444) quinoline (B57606) derivatives have been docked against gingipain R, a virulence factor from Porphyromonas gingivalis, showing favorable binding affinities that suggest their potential as inhibitors. bioinformation.net

In a study of quinoline-based derivatives as potential dual-target inhibitors of EGFR and HER-2, docking simulations provided valuable insights into the binding interactions, effectively rationalizing structure-activity relationship (SAR) trends. rsc.org These collective studies underscore the ability of the quinoline-imidazole scaffold to interact with a diverse range of protein targets, a characteristic feature of its broad biological activity.

| Compound Class | Protein Target(s) | Key Findings from Docking Studies | Reference |

|---|---|---|---|

| Quinoline-imidazole derivatives | PI3Kα, mTOR | Compounds fit well into the active site, suggesting a mechanism for antitumor activity. | nih.gov |

| 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol | COVID-19 Main Protease (6Y84) | Demonstrated strong binding potential and favorable interactions within the active site. | nih.gov |

| Imidazole quinolines | Gingipain R (1CVR) | Showed better binding affinity and amino acid interactions compared to control drugs. | bioinformation.net |

| Quinoline derivatives | EGFR, HER-2 | Docking rationalized observed SAR trends for dual-target inhibition. | rsc.org |

| Hybrid quinoline-imidazole/benzimidazole (B57391) | Various cancer cell lines | Design strategy focused on creating dual-/multi-targeting hybrids. | nih.gov |

Active Site Interaction Mechanisms

The stability of a protein-ligand complex is governed by various non-covalent interactions within the protein's active site. For quinoline-imidazole compounds, hydrogen bonds and hydrophobic interactions are the primary drivers of binding.

Hydrogen Bonding: The nitrogen atoms in both the quinoline and imidazole rings are effective hydrogen bond acceptors. The methyl group on the imidazole ring can also influence the electronic environment, while other substituents on the quinoline ring can act as hydrogen bond donors or acceptors. In the docking study of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol with the COVID-19 protease, the ligand was stabilized by multiple hydrogen bonds with key amino acid residues like GLU, ASN, and SER. nih.gov Docking of other quinoline derivatives against EGFR and HER-2 also highlighted the critical role of hydrogen bonding with residues such as Met793 in the hinge region of the kinase domain. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is widely used in drug design to predict the activity of new compounds and to optimize lead structures. For scaffolds like quinoline-imidazole, QSAR models provide a framework for understanding which structural features are most influential for a given biological effect. nih.govmdpi.com

Studies on quinoline and imidazole derivatives have successfully employed various QSAR techniques. For example, a 3D-QSAR study on anticancer 1-N-substituted imidazo- and pyrrolo-quinolinedione derivatives using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) yielded models with high predictive power. nih.gov The CoMFA model showed a cross-validation value (q²) of 0.844 and a Pearson correlation coefficient (r²) of 0.964, indicating a robust and statistically significant model. nih.gov Similarly, a 2D-QSAR model for quinoline derivatives against Plasmodium falciparum was developed with a predictive r² of 0.845 for the test set, demonstrating its utility in predicting antimalarial activity. mdpi.com

| Compound Class | QSAR Method | Statistical Metric (q²) | Statistical Metric (r²) | Key Finding | Reference |

|---|---|---|---|---|---|

| Imidazo- and pyrrolo-quinolinedione derivatives | CoMFA | 0.844 | 0.964 | Model showed excellent correlation and predictive ability for anticancer activity. | nih.gov |

| Imidazo- and pyrrolo-quinolinedione derivatives | CoMSIA | 0.709 | 0.969 | Model successfully predicted activity of unknown samples. | nih.gov |

| Quinoline derivatives | 2D-QSAR | Not Reported | 0.827 (training), 0.845 (test) | Model accurately predicted antimalarial activity against P. falciparum. | mdpi.com |

| Quinolinone-based thiosemicarbazones | QSAR | Not Reported | 0.83 | Model suggested a pivotal role for van der Waals volume, electron density, and electronegativity in anti-TB activity. | nih.gov |

Correlation of Molecular Descriptors with Biological Activity Profiles

The foundation of any QSAR model is the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. The correlation of these descriptors with biological activity reveals which properties are critical for a compound's function.

For quinoline and imidazole-based compounds, a variety of descriptors have been shown to be important:

Electronic Descriptors: Properties like electronegativity, electron density, and dipole moment often correlate with a compound's ability to form hydrogen bonds and other electrostatic interactions. In a QSAR study of quinolinone-based thiosemicarbazones, electronegativity was found to play a pivotal role in antituberculosis activity. nih.gov

Steric/Topological Descriptors: These describe the size and shape of the molecule. Descriptors such as van der Waals volume and molecular connectivity indices often relate to how well a ligand fits into a protein's binding site. The same study on quinolinone-based thiosemicarbazones highlighted the importance of van der Waals volume. nih.gov

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common descriptor for lipophilicity. This property influences how a compound is absorbed, distributed, and whether it can effectively reach a hydrophobic binding pocket.

By analyzing the contribution of these descriptors, researchers can build a profile of the ideal structural features required for a desired biological activity. For example, structure-activity relationship studies of quinoline-imidazole hybrids as antimalarial agents revealed that substitutions with bromine (Br) and methoxy (B1213986) (OMe) groups on the quinoline ring improved activity, which can be quantified and modeled using appropriate descriptors in a QSAR study. nih.gov

Predictive Modeling for Compound Design

The ultimate goal of QSAR modeling is to create predictive tools that can guide the synthesis of new, more effective compounds, thereby reducing the time and cost of drug discovery. researchgate.net A validated QSAR model can be used to screen virtual libraries of compounds and prioritize candidates for synthesis and biological testing.

For quinoline-imidazole derivatives, predictive models have demonstrated significant utility. The CoMFA and CoMSIA models developed for imidazo-quinolinedione derivatives were used to predict the cytotoxic activities of new, unsynthesized compounds with a very low error range, showcasing the models' excellent predictive agreement with experimental results. nih.gov In another example, a robust QSAR model for quinolinone derivatives was used to guide the design of new hybrids with potential antituberculosis properties. nih.gov The reliability of these predictions is often assessed by defining an "Applicability Domain" (AD), which ensures that the model is only used to make predictions for compounds that are structurally similar to those in the training set. nih.gov These successes highlight the power of predictive modeling in the rational design of novel therapeutic agents based on the this compound scaffold.

Mechanistic Investigations of Biological Interactions Non Clinical Focus

In Vitro Enzyme Inhibition Studies

In vitro enzyme inhibition assays are fundamental in drug discovery to determine a compound's potential to modulate specific biological pathways. For quinoline-based structures, research often targets enzymes involved in inflammation and cell proliferation.

Specific Enzyme Targets (e.g., COX-1, COX-2, 15-LOX, Aromatase, Dihydroorotate (B8406146) Dehydrogenase)

A comprehensive review of scientific literature and patent databases did not yield specific studies detailing the inhibitory activity of 6-(5-Methyl-2-imidazolyl)quinoline against common enzyme targets such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), 15-lipoxygenase (15-LOX), aromatase, or dihydroorotate dehydrogenase (DHODH).

While related quinoline (B57606) derivatives have been evaluated as inhibitors of these enzymes—for instance, certain imidazolyl-quinolines as COX-2 inhibitors and other quinoline structures as DHODH inhibitors—no direct experimental data for this compound has been published in the sources reviewed. The investigation of such targets is often driven by their roles in pathology; COX-2 and 15-LOX are key enzymes in inflammatory pathways, while aromatase and DHODH are targets in cancer therapy.

Inhibition Potency (e.g., IC₅₀ values)

Consistent with the lack of data on specific enzyme targets, no published half-maximal inhibitory concentration (IC₅₀) values for this compound against any enzyme were found. IC₅₀ values are a standard measure of a compound's potency as an inhibitor and are crucial for structure-activity relationship (SAR) studies.

Selectivity Profile toward Enzyme Isoforms

Information regarding the selectivity profile of this compound for enzyme isoforms (e.g., COX-1 versus COX-2) is not available. Selectivity is a critical parameter in drug development, as it can be predictive of a compound's therapeutic window and potential side effects. For example, high selectivity for COX-2 over COX-1 is a key objective in the design of modern anti-inflammatory drugs.

Cellular Level Activity Studies (excluding clinical human trial data)

Cell-based assays are essential for understanding a compound's biological effects in a more complex physiological context, providing insights into its cytotoxicity and mechanism of action at the cellular level.

Cytotoxicity in Defined Cell Lines (e.g., MCF-7, T47D, HepG2, L929)

A search of the available scientific literature did not return any studies that specifically measured the cytotoxic effects of this compound on the human breast adenocarcinoma cell lines MCF-7 and T47D, the human liver cancer cell line HepG2, or the murine fibroblast cell line L929. Cytotoxicity screening against a panel of cell lines is a standard method to identify potential anticancer activity and assess general toxicity. Various other quinoline derivatives have demonstrated cytotoxicity against these and other cell lines.

Receptor Binding Studies (e.g., TLR7 agonists, c-Met, EGF, VEGF receptors)

No specific receptor binding studies for this compound have been reported in the reviewed literature. The quinoline scaffold is present in molecules designed to target a variety of receptors. Fused imidazoquinoline systems, which are structurally distinct from this compound, are well-known agonists of Toll-like receptor 7 (TLR7). Furthermore, other classes of quinoline derivatives have been developed as inhibitors of receptor tyrosine kinases such as c-Met, epidermal growth factor receptor (EGF), and vascular endothelial growth factor (VEGF) receptor, which are crucial in cancer cell signaling pathways. However, no binding or functional data for this compound with these receptors are available.

Mechanistic Pathways of Interaction (excluding clinical human trial data)

No published studies were identified that investigate the mechanistic pathways of interaction for this compound.

Elucidation of Molecular Mechanisms in Cellular Models

There is no available data from cellular model studies to describe the molecular mechanisms of this compound.

Target Engagement and Modulation Studies

Specific molecular targets for this compound have not been identified in the reviewed literature, and consequently, no target engagement or modulation studies are available.

Catalytic Applications of 6 5 Methyl 2 Imidazolyl Quinoline Complexes

Heterogeneous and Homogeneous Catalysis

The combination of a quinoline (B57606) and an imidazole (B134444) ring in one ligand molecule offers a versatile platform for both homogeneous and heterogeneous catalysis. The nitrogen atoms in both heterocyclic systems can coordinate with a wide range of transition metals, creating catalysts with unique electronic and steric properties.

Use of Metal Complexes as Catalysts

Metal complexes incorporating quinoline and imidazole-type ligands are prominent in catalysis. The bidentate or potentially tridentate nature of ligands like 6-(5-methyl-2-imidazolyl)quinoline allows for the formation of stable chelate rings with metal centers, which can enhance catalytic activity and stability.

Various metal complexes with related ligands have demonstrated significant catalytic prowess:

Ruthenium Complexes : Terdentate CNN ligands, where 'C' is a phenyl group, and 'N' and 'N' are nitrogens from a pyridine (B92270) and an amine, form highly active ruthenium complexes. nih.govunityfvg.it For instance, [RuCl(CNN)(dppb)] (where HCNN = 6-(4'-methylphenyl)-2-pyridylmethylamine) is a potent catalyst precursor for hydrogen transfer reactions. nih.gov Ruthenium complexes with N-heterocyclic carbene (NHC) ligands derived from imidazole have also been shown to be efficient catalysts for the transfer hydrogenation of ketones. nih.gov

Cobalt and Iron Complexes : Cobalt(II) and Iron(II) complexes featuring 2,6-bis(imino)pyridyl ligands are highly active in ethylene (B1197577) polymerization. acs.org Similarly, cobalt(II) complexes with 2-(1-aryliminoethylidene)quinolines, upon activation with methylaluminoxane (B55162) (MAO), show high activities for ethylene dimerization. researchgate.net These systems highlight the ability of quinoline-imine ligands to facilitate olefin oligomerization and polymerization. nih.govresearcher.life

Palladium Complexes : Palladium catalysts are crucial for cross-coupling reactions. For example, Pd(dppf)Cl₂ has been successfully used to catalyze the Suzuki reaction for the functionalization of a 2-(1H-benzo[d]imidazol-2-yl)quinoline system, demonstrating the reactivity of such compounds in forming carbon-carbon bonds.

Copper Complexes : Copper(II) complexes immobilized on silica (B1680970) supports have been developed as photo-Fenton-like catalysts for the degradation of organic dyes. nih.govacs.org

Specific Organic Transformations Catalyzed

Complexes based on quinoline and imidazole scaffolds catalyze a diverse array of important organic reactions.

Hydrogen Transfer Reactions : Ruthenium complexes with terdentate CNN ligands are exceptionally active in the transfer hydrogenation of ketones, such as acetophenone, using 2-propanol as a hydrogen source. nih.govunityfvg.itresearchgate.net The catalytic activity is highly dependent on the presence of a base, which facilitates the formation of the active ruthenium-hydride species. nih.gov Some ruthenium-NHC complexes have also proven to be effective catalysts for these transformations. nih.gov

Ethylene Polymerization and Oligomerization : Iron and cobalt complexes containing bis(imino)pyridyl ligands are effective catalysts for converting ethylene into highly linear polyethylene (B3416737). acs.org The activity of these catalysts can be remarkably high, with some cobalt complexes reaching productivities of 1.32 × 10⁷ g of polyethylene per mole of cobalt per hour. acs.org Related cobalt complexes with quinoline-imine ligands are active in ethylene dimerization. researchgate.net

Degradation of Pollutants : Metal complexes can be employed as catalysts for environmental remediation. For instance, manganese and cobalt complexes based on quinoline-2,3-dicarboxylate have been shown to act as electrocatalysts for the degradation of methyl orange. rsc.org Similarly, a copper(II)-quinoline complex supported on silica demonstrated 95% degradation of methylene (B1212753) blue dye under UV irradiation in a photo-Fenton-like process. nih.govacs.org

Synthesis of Quinolines : Interestingly, quinoline synthesis itself can be catalyzed by metal complexes. A copper-functionalized nanocatalyst has been used for the synthesis of quinoline derivatives via the Friedländer reaction, achieving excellent yields in short reaction times. sci-hub.se

Catalyst Development and Optimization

A significant focus in modern catalysis is the development of more robust, efficient, and reusable catalytic systems. This often involves anchoring homogeneous catalysts onto solid supports or designing nanoparticle-based catalysts.

Nanoparticle-Based Catalysts derived from Complexes

The use of nanoparticles as catalyst supports offers several advantages, including high surface area, easy separation from the reaction mixture, and improved stability. Magnetic nanoparticles, such as those made of iron(III) oxide (Fe₃O₄), are particularly attractive because they can be easily recovered using an external magnet.

Recent research has demonstrated the utility of silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂) as a platform for creating advanced catalysts. researchgate.net For example, a Fe₃O₄@SiO₂-imid-PMAn nanocatalyst has been successfully used for the one-pot synthesis of polysubstituted quinolines under solvent-free conditions. researchgate.net In another study, a copper(II) complex was immobilized on isoniazid-functionalized Fe₃O₄@SiO₂ nanoparticles to create a highly efficient catalyst for Friedländer quinoline synthesis. sci-hub.sesci-hub.se These nanoparticle-based systems often exhibit high catalytic activity and can be recycled multiple times.

The following table summarizes the performance of a Fe₃O₄@SiO₂/ISN/Cu(II) nanocatalyst in the Friedländer synthesis of various quinoline derivatives. sci-hub.se

Table 1: Synthesis of Quinolines using Fe₃O₄@SiO₂/ISN/Cu(II) Nanocatalyst

| Entry | Amino Aryl Ketone | Ketone | Product Yield (%) |

|---|---|---|---|

| 1 | 2-amino-5-chlorobenzophenone | Acetophenone | 96 |

| 2 | 2-amino-5-chlorobenzophenone | 1,3-Cyclohexanedione | 98 |

| 3 | 2-aminobenzophenone | Ethyl acetoacetate | 95 |

| 4 | 2-aminobenzophenone | Cyclohexanone | 92 |

This table is based on data from reference sci-hub.se. The reaction conditions were optimized to 60 °C in ethanol (B145695).

Reusability and Efficiency of Catalytic Systems

A key goal in catalyst development is to create systems that can be reused without a significant loss of performance, which is crucial for sustainable and cost-effective chemical processes. Nanoparticle-based catalysts have shown great promise in this area.

For instance, the Fe₃O₄@SiO₂-imid-PMAn nanocatalyst used for quinoline synthesis could be recycled and reused at least four times without a noticeable decrease in its catalytic activity. researchgate.net Similarly, a silver-decorated nanocatalyst (Fe₃O₄@SiO₂-Ag) was recycled for six consecutive runs in the synthesis of quinoline derivatives with only a slight decrease in activity. nanomaterchem.comnanomaterchem.com A copper-based magnetic nanocatalyst (Fe₃O₄@SiO₂/ISN/Cu(II)) was reused four times, with the product yield dropping from 96% to 72% by the fifth run. sci-hub.sesci-hub.se

The reusability of a Fe₃O₄@SiO₂-Ag catalyst is detailed in the table below.

Table 2: Reusability of Fe₃O₄@SiO₂-Ag Nanocatalyst

| Cycle | Product Yield (%) |

|---|---|

| 1 | 95 |

| 2 | 94 |

| 3 | 92 |

| 4 | 91 |

| 5 | 90 |

| 6 | 89 |

This table is based on data from reference nanomaterchem.com for the synthesis of a specific quinoline derivative.

This high level of reusability, combined with the mild reaction conditions and high efficiency, makes these catalytic systems attractive for both academic research and industrial applications.

Future Research Directions and Translational Opportunities Academic Perspective

Design of Novel Scaffolds with Tuned Properties

The inherent biological activity of quinoline (B57606) and imidazole (B134444) derivatives serves as a strong foundation for the design of new and more potent compounds. researchgate.netresearchgate.net The quinoline ring system is a key component in numerous antibacterial, antiviral, and anticancer drugs. mdpi.comnih.gov Similarly, imidazole-containing compounds exhibit a wide range of pharmacological effects, including analgesic, anti-inflammatory, and anticancer properties. researchgate.netmdpi.com

The strategic modification of the 6-(5-methyl-2-imidazolyl)quinoline core can lead to the development of novel scaffolds with fine-tuned properties. This can be achieved by introducing various substituents onto the quinoline and imidazole rings. For instance, the optimization of quinoline-3-carboxamides (B1200007) has yielded potent inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov By systematically altering the substituents, researchers can enhance the binding affinity, selectivity, and pharmacokinetic profile of these compounds. nih.gov

Future research should focus on creating libraries of derivatives with diverse chemical functionalities. This will enable a comprehensive exploration of the structure-activity relationship (SAR) and the identification of lead compounds for further development. The synthesis of novel 2-(aryloxy)-3-(4,5-diaryl-1H-imidazol-2-yl)quinolines has already demonstrated the potential of this approach, yielding molecules with interesting fluorescent properties. researchgate.net

Exploration of Alternative Synthetic Routes

The development of efficient and versatile synthetic methodologies is crucial for accessing a wide array of this compound analogs. Current synthetic strategies for similar quinoline-based heterocycles often involve multi-step procedures. mdpi.comresearchgate.net For example, the synthesis of 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline involved a Suzuki reaction for the functionalization of the quinoline moiety. mdpi.comresearchgate.net

Future efforts should be directed towards the development of more streamlined and convergent synthetic routes. One-pot reactions and multicomponent reactions, which allow for the formation of complex molecules from simple starting materials in a single step, are particularly attractive. nih.gov For instance, a three-component reaction of benzaldehyde, 1-ethynylbenzene, and p-toluidine (B81030) has been successfully used to synthesize 6-methyl-2,4-diphenylquinoline. nih.gov

Furthermore, exploring novel catalytic systems, such as those based on transition metals or photoredox catalysis, could open up new avenues for the synthesis of these compounds. nih.gov The use of iminyl radicals in synthetic strategies for azaheterocycles has also shown promise. nih.gov Research into metal-free synthetic methods is also of great interest, as it can lead to more environmentally friendly and cost-effective processes. acs.org

Advanced Computational Modeling for Predictive Studies

Computational modeling plays an increasingly important role in modern drug discovery and materials science. In the context of this compound, computational tools can be employed to predict the properties and biological activities of novel derivatives, thereby guiding synthetic efforts and reducing the need for extensive experimental screening.

In silico studies, including Density Functional Theory (DFT) calculations, molecular docking, and ADME (absorption, distribution, metabolism, and excretion) analysis, can provide valuable insights into the electronic properties, binding modes, and pharmacokinetic profiles of these compounds. researchgate.netnih.gov For example, computational analysis has been used to identify compounds that selectively bind to the COX-2 enzyme over the COX-1 enzyme. researchgate.net Molecular docking studies have also been instrumental in understanding the binding interactions of quinoline-based inhibitors with EGFR. rsc.org

Future research should leverage advanced computational techniques, such as quantum mechanics/molecular mechanics (QM/MM) methods and machine learning algorithms, to develop more accurate predictive models. These models can accelerate the discovery of new compounds with desired properties by enabling the virtual screening of large chemical libraries.

Expanding Biological Target Space for Mechanistic Understanding

While quinoline and imidazole derivatives are known to interact with a variety of biological targets, a comprehensive understanding of the full spectrum of their molecular interactions is still lacking. The initiation of carcinogenesis by some heterocyclic amines is believed to be linked to the formation of DNA adducts following metabolic activation. nih.gov Research has shown that N-hydroxylamines of certain quinoline and pyridine (B92270) derivatives can form DNA adducts in human mammary epithelial cells. nih.gov

Future investigations should aim to expand the known biological target space of this compound and its analogs. This can be achieved through a combination of experimental techniques, such as affinity chromatography and proteomics, and computational approaches like reverse docking. Identifying new protein targets will not only provide a deeper understanding of the mechanism of action of these compounds but also open up new therapeutic avenues.

Furthermore, elucidating the specific signaling pathways modulated by these compounds is crucial. For instance, alterations in the HGF/c-Met signaling pathway have been implicated in various cancers, and quinoline-based inhibitors have been shown to interact with the kinase domain of the c-Met receptor. nih.gov A thorough investigation of the downstream effects of target engagement will be essential for the rational design of next-generation therapeutics.

Development of Next-Generation Materials based on the Compound

The unique photophysical properties of certain quinoline-imidazole hybrids suggest their potential application in the development of advanced materials. The synthesis of 2-(aryloxy)-3-(4,5-diaryl-1H-imidazol-2-yl)quinolines has yielded compounds with notable fluorescent properties, which could be harnessed for applications in sensing, imaging, and optoelectronics. researchgate.net Similarly, a newly synthesized 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline exhibits blue fluorescence. mdpi.comresearchgate.net

Future research in this area should focus on the design and synthesis of this compound derivatives with tailored optical and electronic properties. This can be achieved by systematically modifying the molecular structure to control the energy levels of the frontier molecular orbitals. For example, the introduction of electron-donating or electron-withdrawing groups can be used to tune the emission wavelength and quantum yield of fluorescent materials.

Moreover, the potential of these compounds as ligands for the formation of coordination polymers and metal-organic frameworks (MOFs) should be explored. researchgate.netmdpi.com The resulting materials could exhibit interesting properties, such as porosity, catalysis, and luminescence, making them suitable for a wide range of applications, including gas storage, separation, and chemical sensing. The development of dearomative cycloaddition reactions catalyzed by energy transfer could also be applied to create novel three-dimensional structures from these heterocyclic systems. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.